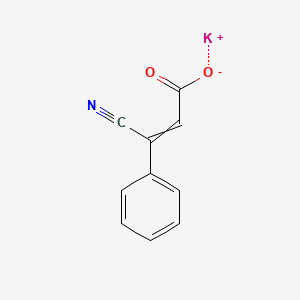

Potassium 3-cyano-3-phenylacrylate

説明

Synthesis Analysis

The synthesis of cyanoacetamides, a class of compounds to which Potassium 3-cyano-3-phenylacrylate belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

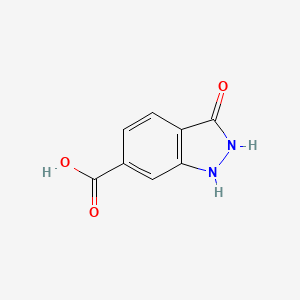

The molecular formula of Potassium 3-cyano-3-phenylacrylate is C10H6KNO2. Its molecular weight is 211.26 g/mol.Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

Potassium 3-cyano-3-phenylacrylate is a white to off-white crystalline powder. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Synthesis and Properties

Potassium 3-cyano-3-phenylacrylate can be involved in the synthesis of complex compounds. For instance, the synthesis of μ-cyano(phthalocyaninato)rhodium(III) involves the use of similar potassium cyanide derivatives, showcasing the compound's role in forming intricate chemical structures (Hanack & Münz, 1985).

Chemical Analysis and Biological Activity

The compound has been used in the study of β-Lactamase inhibitory activity, indicating its potential in biochemical analysis and medical research. 3-Cyano-3-cephem derivatives, closely related to potassium 3-cyano-3-phenylacrylate, have shown weak β-lactamase inhibitory activity, which is crucial in understanding antibiotic resistance (Nishimura et al., 1990).

Enhancement of Physico-Chemical Properties

Doping studies involving similar cyano and potassium compounds have shown that the physico-chemical properties such as energy gap, dipole moment, and polarizability can be enhanced, which is significant for applications in materials science and optoelectronics (Fonkem et al., 2020).

Agriculture and Plant Physiology

Research in agriculture has highlighted the critical role of potassium in plant physiology and crop nutrition. This signifies the potential importance of potassium-based compounds, like potassium 3-cyano-3-phenylacrylate, in enhancing plant growth and stress resistance (Römheld & Kirkby, 2010).

Potassium Channels and Biological Functions

Potassium 3-cyano-3-phenylacrylate and related compounds could be significant in understanding the functioning of potassium channels, which are crucial in various biological processes including nerve signal transmission and muscle contraction (Manley et al., 1993).

Development of Sensors and Diagnostic Tools

The compound's derivatives are used in the development of sensors, such as a fluorescent potassium chemosensor. This has applications in medical diagnostics and research, offering potential for real-time, non-invasive analysis (Zhou et al., 2011).

Energy Storage and Conversion

Potassium-based compounds, including potassium 3-cyano-3-phenylacrylate, can contribute to the development of high-capacity anode materials for potassium-ion batteries, critical in the evolution of energy storage technologies (McCulloch et al., 2015).

将来の方向性

特性

IUPAC Name |

potassium;3-cyano-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2.K/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-6H,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOQTPLISFNVBQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)[O-])C#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694272 | |

| Record name | Potassium 3-cyano-3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 3-cyano-3-phenylprop-2-enoate | |

CAS RN |

149373-58-0 | |

| Record name | Potassium 3-cyano-3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine](/img/structure/B1394522.png)

![5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1394526.png)